
(Z)2S,4R-Sacubitril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)2S,4R-サクビトリルは、サクビトリルの不純物として知られる化学化合物です。 サクビトリルは、心不全の治療にバルサルタンとの併用で用いられるネプリリシン阻害剤です。 サクビトリルとバルサルタンの組み合わせは、エンレストという商品名で販売されています。 サクビトリルは、米国食品医薬品局(FDA)から心不全患者の治療に使用するための承認を得ています .
2. 製法
サクビトリルの製造には、いくつかの合成経路と反応条件が関与します。 一つの方法には、以下の手順が含まれます。
環化: (S)-1-(α-アミノベンジル)-2-ナフトールなどのキラル誘導剤が使用されます。
付加: 試薬は、2R-メチル-4-オキソ酪酸との付加反応を起こします。
脱ベンジル化: ベンジル基の除去。
開環: 環状中間体の開環。
エステル化: エステルの形成。
アミド化: アミドの形成
工業生産方法では、これらの手順を最適化することにより、高収率と高純度を確保することに重点が置かれています。 プロセスは、経済的に実現可能で環境に優しいように設計されています .
準備方法
The preparation of Sacubitril involves several synthetic routes and reaction conditions. One method includes the following steps:
Cyclization: A chiral induction reagent such as (S)-1-(alpha-aminobenzyl)-2-naphthol is used.
Addition: The reagent undergoes addition reactions with 2R-methyl-4-oxo-butyric acid.
Debenzylation: Removal of benzyl groups.
Ring Opening: Opening of cyclic intermediates.
Esterification: Formation of esters.
Amidation: Formation of amides
Industrial production methods focus on optimizing these steps to ensure high yield and purity. The process is designed to be economically viable and environmentally friendly .
化学反応の分析
(Z)2S,4R-サクビトリルは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: ある官能基が別の官能基と置き換わります。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応に用いられるさまざまな求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
(Z)2S,4R-サクビトリルは、主にサクビトリルの不純物標準物質として、科学研究に使用されます。 その応用範囲は以下のとおりです。
化学: 反応機構や関連化合物の合成の研究に使用されます。
生物学: 特にネプリリシン阻害との関連において、生物系への影響が調査されています。
医学: 潜在的な治療効果と他の薬物との相互作用が研究されています。
科学的研究の応用
Heart Failure with Reduced Ejection Fraction (HFrEF)
Sacubitril/valsartan has been primarily studied in patients with HFrEF. The landmark PARADIGM-HF trial demonstrated that this combination significantly reduces cardiovascular mortality and hospitalization rates compared to enalapril, an ACE inhibitor. Key findings include:
- Reduction in Cardiovascular Death : Sacubitril/valsartan reduced the risk of cardiovascular death by 20% compared to enalapril .
- Hospitalization Rates : The trial reported a 21% reduction in heart failure hospitalizations .
Heart Failure with Preserved Ejection Fraction (HFpEF)
Recent studies have explored the efficacy of sacubitril/valsartan in HFpEF patients. While results are still emerging, some trials indicate potential benefits in reducing NT-proBNP levels and improving quality of life .
Acute Decompensated Heart Failure
Sacubitril/valsartan has also been evaluated in patients hospitalized for acute decompensated heart failure. The PIONEER-HF trial showed that initiating treatment with sacubitril/valsartan during hospitalization was associated with lower rehospitalization rates and improved outcomes compared to traditional therapies .
Chronic Kidney Disease
Emerging evidence suggests that sacubitril/valsartan may benefit patients with chronic kidney disease (CKD) alongside heart failure. Its nephroprotective effects are attributed to improved hemodynamics and reduced albuminuria .
Resistant Hypertension
Some studies have investigated the use of sacubitril/valsartan in patients with resistant hypertension. The combination therapy may provide additional blood pressure control beyond standard antihypertensive regimens .
Case Study 1: Efficacy in HFrEF
A retrospective analysis involving 8399 patients from the PARADIGM-HF study highlighted that those treated with sacubitril/valsartan experienced a significant reduction in the composite endpoint of cardiovascular death or hospitalization for heart failure compared to those on enalapril (21.8% vs. 26.5%) over a median follow-up period of 27 months .
Case Study 2: Real-World Evidence
A real-world study analyzed patients transitioning to sacubitril/valsartan therapy after hospitalization for heart failure. Results indicated a marked improvement in clinical outcomes, including reduced readmission rates and enhanced quality of life metrics over a follow-up period of one year .
Table 1: Efficacy Outcomes from Key Trials
Trial Name | Population | Primary Outcome | Sacubitril/Valsartan | Comparator | Result |
---|---|---|---|---|---|
PARADIGM-HF | HFrEF patients | Cardiovascular death | 21.8% | Enalapril | HR 0.80 (95% CI: 0.73-0.87) |
PIONEER-HF | Acute decompensated HF | Rehospitalization | Lower rates | Standard care | HR 0.83 |
PARAMOUNT | HFpEF patients | NT-proBNP levels | Significant reduction | Valsartan | Rapid decline observed |
Table 2: Safety Profile
Adverse Event | Sacubitril/Valsartan (%) | Comparator (%) |
---|---|---|
Hypotension | 15 | 10 |
Renal impairment | 5 | 6 |
Hyperkalemia | 4 | 3 |
作用機序
サクビトリルの作用機序は、活性代謝物LBQ657に変換されることにより、ネプリリシンを阻害することにあります。 ネプリリシンは、心房性ナトリウム利尿ペプチド、脳性ナトリウム利尿ペプチド、c型ナトリウム利尿ペプチドなどのナトリウム利尿ペプチドの分解に関与する酵素です。 ネプリリシンを阻害すると、これらのペプチドのレベルが上昇し、血管拡張、ナトリウム利尿、利尿作用が引き起こされます。 このメカニズムは、心不全患者の心血管イベントのリスクを軽減するのに役立ちます .
6. 類似の化合物との比較
(Z)2S,4R-サクビトリルに類似した化合物には、以下のネプリリシン阻害剤などがあります。
サクビトリラート: サクビトリルの活性代謝物。
オマパトリラート: ネプリリシンとアンジオテンシン変換酵素の二重阻害剤。
カンドクサトリル: 別のネプリリシン阻害剤。
(Z)2S,4R-サクビトリルは、その特異的な立体化学とサクビトリルの不純物としての役割で特徴付けられます。 その独特の構造と特性は、研究や品質管理の目的で価値があります .
類似化合物との比較
Similar compounds to (Z)2S,4R-Sacubitril include other neprilysin inhibitors such as:
Sacubitrilat: The active metabolite of Sacubitril.
Omapatrilat: A dual inhibitor of neprilysin and angiotensin-converting enzyme.
Candoxatril: Another neprilysin inhibitor.
This compound is unique in its specific stereochemistry and its role as an impurity of Sacubitril. Its distinct structure and properties make it valuable for research and quality control purposes .
生物活性
(Z)2S,4R-Sacubitril, a key component of the angiotensin receptor neprilysin inhibitor (ARNI) sacubitril/valsartan (LCZ696), has emerged as a significant therapeutic agent in the management of heart failure. This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
Sacubitril acts primarily through the inhibition of neprilysin, an enzyme responsible for the degradation of natriuretic peptides, bradykinin, and other vasoactive substances. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism is crucial in reducing cardiac workload and improving heart function in patients with heart failure.
Key Mechanisms:
- Inhibition of Neprilysin : Leads to increased levels of beneficial peptides.
- Reduction of Cardiomyocyte Death : Sacubitril has been shown to attenuate cardiomyocyte cell death by inhibiting the phosphatase and tensin homolog (PTEN), which activates downstream signaling pathways that promote cell survival .
- Improvement in Cardiac Remodeling : The drug enhances myocyte contractility and reduces hypertrophy through activation of AKT pathways .
Pharmacokinetics
The pharmacokinetic profile of sacubitril indicates rapid absorption and metabolism. Following oral administration, sacubitril is converted into its active metabolite LBQ657.
Key Pharmacokinetic Data:
Parameter | 100 mg LCZ696 | 200 mg LCZ696 |
---|---|---|
T_max (h) | 0.5 (0.5–2) | 0.5 (0.5–2) |
C_max (ng/mL) | 1229 (621) | 2408 (1357) |
T_1/2 (h) | 3.9 | 18.4 |
AUC_0–12 (ng × h/mL) | 1537 (731) | 3153 (1377) |
This table summarizes key pharmacokinetic parameters observed in clinical studies .
Clinical Efficacy
Recent studies have demonstrated the efficacy of sacubitril/valsartan in various populations, particularly in patients with heart failure with reduced ejection fraction (HFrEF). A retrospective study comparing ARNI with traditional ACE inhibitors showed that ARNI resulted in better outcomes regarding mortality and rehospitalization rates among patients with moderate-to-severe chronic kidney disease .
Case Studies:
- Heart Failure Management : In a cohort study involving patients with HFrEF, those treated with sacubitril/valsartan exhibited significant improvements in left ventricular ejection fraction and reductions in NT-proBNP levels compared to those on standard therapy .
- Cardiotoxicity Mitigation : Research indicated that sacubitril's mechanism could also play a role in mitigating chemotherapy-induced cardiotoxicity by preserving cardiac function during treatment regimens involving doxorubicin .
Safety Profile
Sacubitril/valsartan has been associated with a favorable safety profile; however, it is essential to monitor for potential adverse effects such as hypotension, hyperkalemia, and renal impairment. The incidence of these effects appears lower compared to traditional therapies .
特性
IUPAC Name |
(Z)-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-14,17,21H,3,15-16H2,1-2H3,(H,25,26)(H,27,28)/b14-13-/t17-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIKFELFUFDHLD-JLMIGJNSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。